Methyl 5-hexenoate
Description
Overview of Methyl Esters and Their Significance in Chemical Science
Methyl esters are a class of organic compounds derived from the reaction of a carboxylic acid and methanol (B129727). wikipedia.org In this reaction, the hydroxyl group (-OH) of the acid is replaced by a methoxy (B1213986) group (-OCH3). wikipedia.org This functional group transformation has profound implications for the physical and chemical properties of the resulting molecule. Generally, methyl esters are less polar, more volatile, and have lower boiling points than their parent carboxylic acids. shimadzu.com
In the realm of chemical science, methyl esters are of paramount importance for several reasons. They serve as crucial intermediates in a wide array of chemical syntheses. mdpi.com For instance, the conversion of fatty acids to their corresponding fatty acid methyl esters (FAMEs) is a standard procedure in the analysis of fats and oils. shimadzu.com This process, known as transesterification, is also the cornerstone of biodiesel production, where triglycerides from vegetable oils or animal fats are converted into a mixture of FAMEs. ontosight.aif3centre.se Beyond their role in synthesis and fuel production, methyl esters are found in numerous natural products, contributing to the aromas of fruits and flowers, and are used extensively in the flavor and fragrance industries. britannica.com Their utility also extends to being solvents, plasticizers, and precursors for polymers. britannica.comchemimpex.com
Contextualizing Methyl 5-Hexenoate within Unsaturated Fatty Acid Methyl Esters
This compound is classified as an unsaturated fatty acid methyl ester. This categorization stems from its molecular structure: a six-carbon chain (hexenoate) with a double bond at the fifth carbon position and a methyl ester group at the end. cymitquimica.com The presence of this carbon-carbon double bond distinguishes it from its saturated counterpart, methyl hexanoate (B1226103), and places it within the broader family of unsaturated fatty acid methyl esters (FAMEs). chemimpex.comcymitquimica.com
Unsaturated FAMEs are a significant and diverse group of molecules with varied chain lengths and degrees of unsaturation (the number of double bonds). shimadzu.com The position and geometry (cis or trans) of these double bonds are critical determinants of the molecule's chemical reactivity and biological activity. shimadzu.com For example, in longer-chain FAMEs, these structural nuances influence properties like melting point, viscosity, and susceptibility to oxidation. ontosight.aimdpi.com While much of the research on unsaturated FAMEs has focused on long-chain derivatives from natural sources for applications like biodiesel, shorter-chain variants like this compound are valuable building blocks in organic synthesis due to the reactivity of the terminal double bond. f3centre.semdpi.com
Current State of Research on this compound
Current academic and industrial research on this compound primarily focuses on its utility as a versatile chemical intermediate. A significant area of investigation involves its synthesis and subsequent transformations. For example, studies have detailed its preparation via the esterification of 5-hexenoic acid. prepchem.comontosight.ai
A notable application of this compound is its role as a precursor in the synthesis of other valuable chemicals. For instance, it can be reduced to produce 5-hexen-1-ol, an important intermediate in the fine chemicals and pharmaceutical industries. google.com Research has also explored the catalytic reactions of this compound, such as hydrosilylation, which can lead to the formation of various organosilicon compounds. researchgate.net
Furthermore, this compound is a subject of study in the development of new catalytic processes. For instance, research has been conducted on the selective production of terminally unsaturated methyl esters like this compound from lactones using metal oxide catalysts. researchgate.net While it is sometimes mentioned in the context of flavors and fragrances due to its fruity odor, some sources indicate it is not recommended for such uses. cymitquimica.comthegoodscentscompany.com The compound's reactivity, stemming from its terminal double bond and ester functionality, continues to make it a molecule of interest for synthetic chemists exploring novel reaction pathways and the creation of complex molecules. cymitquimica.com Recent research has also explored the synthesis of derivatives of methyl hexanoate for potential biological activities, such as antioxidant and anti-inflammatory properties. eurjchem.com
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C7H12O2 |
| Molecular Weight | 128.17 g/mol |
| CAS Number | 2396-80-7 |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 157 °C |
| Flash Point | 46 °C |
| Density | 0.91 g/cm³ |
| Refractive Index (n20/D) | 1.421 |
| Purity | >98.0% (GC) |
The data in this table is compiled from multiple sources. tcichemicals.comcymitquimica.comchemsrc.comnih.gov
Structure
3D Structure
Properties
IUPAC Name |
methyl hex-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-4-5-6-7(8)9-2/h3H,1,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKDFGVMJZMYEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30946806 | |
| Record name | Methyl hex-5-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30946806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2396-80-7 | |
| Record name | Methyl 5-hexenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2396-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl-5-hexenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl hex-5-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30946806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hexenoic acid, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.669 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways for Methyl 5 Hexenoate
Esterification Processes for Methyl 5-Hexenoate Synthesis
The most direct and common method for synthesizing this compound is through the esterification of 5-hexenoic acid with methanol (B129727). ontosight.aiprepchem.com This process can be carried out using classical methods or enhanced through various catalytic approaches.
Classical Esterification of 5-Hexenoic Acid with Methanol
The classical approach to synthesizing this compound involves the direct reaction of 5-hexenoic acid with methanol in the presence of an acid catalyst. ontosight.ai This equilibrium-driven reaction typically requires heating the reactants under reflux to achieve a reasonable yield. prepchem.com A common procedure involves refluxing 5-hexenoic acid in an excess of methanol with a catalytic amount of a strong acid, such as p-toluenesulfonic acid monohydrate or sulfuric acid. ontosight.aiprepchem.com For example, one documented synthesis reports refluxing 5-hexenoic acid with methanol for 40 hours using p-toluenesulfonic acid as a catalyst, resulting in an 84% yield of this compound. prepchem.com The process involves an equilibrium that can be shifted towards the product side by using an excess of one reactant, typically methanol, or by removing the water formed during the reaction. google.com
| Reactants | Catalyst | Conditions | Yield |
| 5-Hexenoic Acid, Methanol | p-Toluenesulfonic acid monohydrate | Reflux, 40 hours | 84% prepchem.com |
| 5-Hexenoic Acid, Methanol | Sulfuric acid | Acid catalysis | - ontosight.ai |
Catalytic Approaches in Esterification Reactions of this compound Precursors
Catalysis plays a pivotal role in the synthesis of this compound and other unsaturated esters, offering pathways with improved efficiency, selectivity, and sustainability. Both heterogeneous and homogeneous catalysts are employed in these esterification reactions.
Heterogeneous catalysts are favored in industrial processes due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. The synthesis of unsaturated methyl esters, including this compound, has been explored using various solid catalysts, particularly metal oxides.
A range of metal oxide catalysts has been investigated for their efficacy in producing terminally unsaturated methyl esters. researchgate.net One study focused on the selective production of this compound (M5H) from δ-hexalactone (DHL), a six-membered ring lactone, using different metal oxide catalysts. researchgate.net The catalysts studied included Cs/SiO2, MgO, SrO, CeO2, ZrO2, Ta2O5, MgAl2O4, and a Mg-Zr mixed oxide. researchgate.net
Among these, a 15 wt% Cs/SiO2 catalyst demonstrated the highest selectivity towards M5H, achieving a selectivity of 55%. researchgate.net The reaction proceeds through the ring-opening transesterification of δ-hexalactone with methanol to form an ω-1 hydroxy methyl ester, methyl 5-hydroxyhexanoate (B1262163) (M5HH), as an intermediate. researchgate.net This intermediate then undergoes dehydration to yield the desired this compound. The higher ring strain of δ-hexalactone compared to a five-membered lactone like γ-valerolactone (GVL) facilitates this ring-opening to the hydroxy ester intermediate. researchgate.net
| Catalyst | Precursor | Product | Selectivity to M5H |
| 15 wt% Cs/SiO2 | δ-Hexalactone (DHL) | This compound (M5H) | 55% researchgate.net |
| MgO | δ-Hexalactone (DHL) | This compound (M5H) | Lower than Cs/SiO2 researchgate.net |
| SrO | δ-Hexalactone (DHL) | This compound (M5H) | Lower than Cs/SiO2 researchgate.net |
| CeO2 | δ-Hexalactone (DHL) | This compound (M5H) | Lower than Cs/SiO2 researchgate.net |
| ZrO2 | δ-Hexalactone (DHL) | This compound (M5H) | Lower than Cs/SiO2 researchgate.net |
| Ta2O5 | δ-Hexalactone (DHL) | This compound (M5H) | Lower than Cs/SiO2 researchgate.net |
| MgAl2O4 | δ-Hexalactone (DHL) | This compound (M5H) | Lower than Cs/SiO2 researchgate.net |
| Mg–Zr mixed oxide | δ-Hexalactone (DHL) | This compound (M5H) | Lower than Cs/SiO2 researchgate.net |
The selectivity of the catalyst is crucial for maximizing the yield of the desired terminally unsaturated ester and minimizing the formation of byproducts, such as isomers with internal double bonds. researchgate.net In the conversion of δ-hexalactone, the Cs/SiO2 catalyst showed a notable preference for the formation of the terminal alkene, this compound. researchgate.net Studies on weight hourly space velocity indicated that the distribution of unsaturated esters remained constant, suggesting that no C=C double bond isomerization occurred under the reaction conditions. researchgate.net This highlights the catalyst's ability to selectively promote the desired reaction pathway without inducing subsequent unwanted isomerizations, which is a critical factor in producing pure, terminally unsaturated methyl esters. researchgate.netacs.org
While heterogeneous catalysts offer process advantages, homogeneous catalysts often exhibit higher activity and selectivity under milder reaction conditions. In the context of esterification, acid catalysts like sulfuric acid and p-toluenesulfonic acid, as mentioned in the classical esterification section, are examples of homogeneous catalysts. ontosight.aiprepchem.com
In a broader context of reactions involving unsaturated esters, various homogeneous ruthenium-based catalysts, such as Grubbs catalysts, are known for their high activity and selectivity in olefin metathesis reactions, which can be used to synthesize specific unsaturated esters. acs.org For instance, the cross-metathesis of unsaturated fatty acid methyl esters with other olefins in the presence of a second-generation Grubbs catalyst can proceed with high conversion and selectivity. acs.org While not a direct esterification of 5-hexenoic acid, these catalytic systems demonstrate the potential of homogeneous catalysis to precisely control the structure of unsaturated esters.
Furthermore, in the context of reducing esters to alcohols, homogeneous catalysts based on ruthenium and tin have shown promise for the selective hydrogenation of the ester group while preserving the double bond in unsaturated fatty acid methyl esters. unal.edu.corsc.org This indicates the fine control that can be achieved with specific homogeneous catalyst systems.
Heterogeneous Catalysis for this compound Production
Metal Oxide Catalysts (e.g., Cs/SiO2, MgO, SrO, CeO2, ZrO2, Ta2O5, MgAl2O4, Mg–Zr mixed oxide) in Unsaturated Methyl Ester Synthesis
Derivation from Bio-based Feedstocks and Lactones
The synthesis of this compound from bio-based sources is a significant area of research, aiming to provide sustainable alternatives to petroleum-based production methods. Key starting materials include δ-hexalactone and γ-valerolactone, which can be derived from biomass.
Ring-Opening Transesterification of δ-Hexalactone (DHL) to this compound
The conversion of δ-hexalactone (DHL), a six-carbon lactone, to this compound can be achieved through ring-opening transesterification. This reaction involves opening the lactone ring and esterifying it with methanol. Metal oxide catalysts have been investigated for this process. researchgate.netacs.org
A study of various metal oxide catalysts, including Cs/SiO₂, MgO, SrO, CeO₂, ZrO₂, and Ta₂O₅, found that a 15 wt% Cs/SiO₂ catalyst demonstrated the highest selectivity towards this compound at 55%. researchgate.netacs.org The proposed reaction pathway suggests that DHL first undergoes ring-opening transesterification to form the intermediate Methyl 5-hydroxyhexanoate (M5HH). researchgate.netacs.orgwisc.edu Subsequent dehydration of this intermediate yields this compound. wisc.edu The greater ring strain in the six-membered DHL ring compared to the five-membered γ-valerolactone ring favors the formation of the ring-opened hydroxy ester intermediate. researchgate.netacs.org
Table 1: Catalyst Selectivity in the Conversion of δ-Hexalactone to this compound
| Catalyst | Selectivity to this compound (%) |
|---|---|
| 15 wt% Cs/SiO₂ | 55 |
| MgO | Not specified, but lower than Cs/SiO₂ |
| SrO | Not specified, but lower than Cs/SiO₂ |
| CeO₂ | Not specified, but lower than Cs/SiO₂ |
| ZrO₂ | Not specified, but lower than Cs/SiO₂ |
| Ta₂O₅ | Not specified, but lower than Cs/SiO₂ |
Data sourced from studies on metal oxide catalysts for lactone ring-opening. researchgate.netacs.org
Transformation of Polyamides using Supercritical Methanol
An alternative route to ω-hydroxyalkanoic acid derivatives, including precursors to this compound, involves the decomposition of polyamides. This method presents a potential strategy for the chemical recycling of plastics. rsc.orgnih.gov
Research has demonstrated that treating polyamides, such as nylon-6, with supercritical methanol can selectively yield valuable chemical intermediates. rsc.org Specifically, this process can produce methyl 6-hydroxycaproate and this compound. rsc.org The use of supercritical methanol facilitates the depolymerization of the polyamide chains. rsc.orgmdpi.com Further studies have shown that the addition of a co-catalyst like glycolic acid can enhance the efficiency of this transformation. For instance, the treatment of nylon-12 with supercritical methanol in the presence of glycolic acid resulted in an 85% yield of methyl ω-hydroxydodecanoate. nih.govresearchgate.net This method highlights a promising approach for converting waste plastics into valuable chemicals. nih.gov
Catalytic Conversion of γ-Valerolactone (GVL) to Methyl Pentenoates (Methyl 4-Pentenoate) and its Relation to this compound Production
While not a direct route to this compound, the catalytic conversion of γ-valerolactone (GVL), a five-carbon lactone derivable from cellulosic biomass, to methyl pentenoates is a closely related and significant process in bio-based chemical production. rsc.org The primary product of GVL ring-opening and dehydration is typically a mixture of methyl pentenoate isomers, with Methyl 4-pentenoate often being a major component.
The conversion of GVL to methyl pentenoates can be achieved using various catalytic systems. Acidic ionic liquids have been shown to efficiently catalyze the transformation of GVL to methyl 3-pentenoate under mild conditions (170 °C). nih.gov Another approach involves the use of solid acid catalysts, such as ZrO₂/SiO₂, in a gas-phase reaction with methanol, which can yield over 95% selectivity to a mixture of methyl 2-, 3-, and 4-pentenoates, with Methyl 4-pentenoate being surprisingly abundant at 81%. researchgate.net Catalytic distillation using strong acid catalysts is another effective method, producing methyl pentenoates in over 95% yield. rsc.orgrsc.org
The significance of this reaction to this compound production lies in the potential for subsequent carbonylation or other chain-extension reactions of the resulting methyl pentenoates to form six-carbon structures.
Advanced Synthetic Strategies
Beyond bio-based routes, advanced synthetic methods are being developed for the preparation of functionalized derivatives of hexanoates.
Chemo-selective Synthesis of Methyl-5-(hydroxyimino)-3-(aryl-substituted)hexanoate Derivatives
A multi-step synthesis has been developed to produce novel methyl-5-(hydroxyimino)-3-(aryl-substituted)hexanoate derivatives. researchgate.neteurjchem.com The process begins with the synthesis of β-aryl keto hexanoic acids, which are then esterified to yield β-aryl keto methylhexanoates. researchgate.neteurjchem.com The final step involves a chemo-selective reaction to form the ketoxime derivatives, which are isolated in good yields. researchgate.neteurjchem.com These synthesized compounds have been characterized using spectroscopic methods and evaluated for various biological activities. researchgate.neteurjchem.com
Spectroscopic Analysis and Advanced Characterization of Methyl 5 Hexenoate
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, including methyl 5-hexenoate. Both ¹³C and ¹H NMR provide critical data on the carbon framework and proton environments within the molecule.
¹³C NMR Spectroscopy in Reaction Monitoring and Product Identification
Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful tool for elucidating the carbon skeleton of a molecule. libretexts.org While the natural abundance of the ¹³C isotope is low (about 1.1%), modern NMR techniques allow for the acquisition of high-quality spectra that reveal the number of non-equivalent carbons in a molecule. libretexts.org The chemical shifts in a ¹³C NMR spectrum are sensitive to the electronic environment of each carbon atom, influenced by factors such as hybridization and proximity to electronegative atoms. libretexts.org For instance, sp² hybridized carbons, like those in carbonyl groups and alkenes, typically appear at higher chemical shifts (downfield) compared to sp³ hybridized carbons. libretexts.org
In the context of this compound, ¹³C NMR can be instrumental in monitoring reactions. For example, in catalytic processes, changes in the ¹³C NMR spectrum can indicate the consumption of reactants and the formation of products. The disappearance of signals corresponding to the starting material and the appearance of new signals corresponding to the product can be tracked over time to determine reaction endpoints and identify any intermediates or byproducts. magritek.com This makes ¹³C NMR a valuable technique for reaction optimization and mechanistic studies. uva.nl
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Actual experimental values may vary slightly depending on the solvent and other experimental conditions.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | ~173 |
| O-CH₃ | ~51 |
| -CH₂-C=O | ~33 |
| -CH₂-CH₂-C=O | ~23 |
| CH₂=CH- | ~115 |
| CH₂=CH- | ~137 |
| -CH₂-CH=CH₂ | ~33 |
Proton NMR (¹H NMR) Applications in Derivative Characterization
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, type, and connectivity of protons in a molecule. The chemical shift, integration, and multiplicity (splitting pattern) of the signals are key parameters used for structural elucidation. rsc.org
In the study of this compound derivatives, ¹H NMR is indispensable for confirming their structures. For instance, in the synthesis of poly[(R)-3-hydroxybutyrate-co-(R)-3-hydroxyhexanoate] (PHBH) copolymers, ¹H NMR is used to identify the characteristic signals of the different monomer units. mdpi.com The chemical composition of such copolymers can be calculated based on the integral values of the signals corresponding to the methyl group protons of the respective units. mdpi.com
Furthermore, ¹H NMR is crucial for characterizing the products of reactions involving this compound. For example, in the study of aldol (B89426) condensations, ¹H NMR is used to determine the stereochemistry of the products by analyzing the coupling constants and chemical shifts of the protons in the newly formed stereocenters. harvard.edu The technique is also used to follow the progress of reactions by monitoring the disappearance of reactant signals and the appearance of product signals. rsc.org
Fourier-Transform Infrared (FT-IR) Spectroscopy in Adsorption Studies
Fourier-Transform Infrared (FT-IR) spectroscopy is a technique that identifies functional groups in a molecule by measuring the absorption of infrared radiation. nih.gov It is particularly useful for studying the adsorption of molecules onto solid surfaces. In the case of this compound, in-situ FT-IR has been used to investigate its interaction with zeolite catalysts. mdpi.com
Studies have shown that when methyl n-hexanoate (a related saturated ester) is introduced to an H-ZSM-5 zeolite, the FT-IR spectrum shows a decrease in the intensity of the bands corresponding to the hydroxyl groups of the zeolite (around 3740 cm⁻¹ and 3609 cm⁻¹). mdpi.comresearchgate.net This indicates that the methyl hexanoate (B1226103) molecules interact with these hydroxyl groups, which act as proton donors. mdpi.com Simultaneously, new bands appear that are characteristic of the adsorbed ester, such as the C=O stretching vibrations (around 1750, 1680, and 1630 cm⁻¹), and various C-H bending and stretching vibrations. mdpi.com These observations confirm that the ester adsorbs onto the Brønsted acid sites of the zeolite primarily through its carbonyl group. mdpi.com This information is vital for understanding the reaction mechanisms of ester-promoted processes. mdpi.commdpi.com
Table 2: Characteristic FT-IR Absorption Bands for Methyl Hexanoate Adsorption on H-ZSM-5 Zeolite mdpi.com
| Wavenumber (cm⁻¹) | Assignment |
| ~3609 | Bridging O-H stretching in Si-OH-Al groups (Brønsted acid sites) |
| ~1750, ~1680, ~1630 | C=O stretching vibrations in methyl hexanoate |
| ~1478 | -CH₂- deformation vibrations of the hexyl group |
| ~1449 | Asymmetric C-H bending of the CH₃ group of the hexyl group |
Gas Chromatography-Mass Spectrometry (GC-MS) for Speciation Data
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nist.govnih.gov It is widely used for the analysis of volatile and semi-volatile organic compounds.
In the analysis of this compound and its reaction products, GC-MS allows for the separation of individual components in a mixture and their subsequent identification based on their mass spectra. uib.no The mass spectrum of a compound provides a unique fragmentation pattern that can be used as a "fingerprint" for identification. libretexts.org For esters like this compound, common fragmentation patterns include the loss of the alkoxy group (-OCH₃) and the McLafferty rearrangement. libretexts.orgspectrabase.com
GC-MS has been employed to study the combustion of methyl hexanoate, a surrogate for biodiesel. osti.gov In these studies, exhaust gases are analyzed to identify and quantify the various species formed during combustion, providing valuable data for the development and validation of kinetic models. osti.gov The technique has also been used to identify various unsaturated methyl esters, including this compound, in the intermediate species formed during the low-temperature oxidation of fuels.
Microwave Spectroscopy for Gas-Phase Structure Determination of Related Esters (e.g., Methyl Hexanoate)
Microwave spectroscopy is a high-resolution technique used to determine the precise gas-phase structures of molecules by measuring their rotational transitions. mdpi.com This method provides highly accurate rotational constants, which are inversely proportional to the moments of inertia of the molecule. From these constants, detailed structural parameters such as bond lengths and bond angles can be derived. mdpi.com
Chemical Reactivity and Mechanistic Studies of Methyl 5 Hexenoate
Catalytic Transformations and Reaction Kinetics of Methyl 5-Hexenoate
The study of this compound's chemical behavior reveals a compound amenable to a variety of catalytic transformations. Research into its reaction kinetics and mechanistic pathways provides valuable insights into its reactivity and potential for chemical synthesis.
Esterification Reaction Kinetics (e.g., Oleic Acid and Methanol)
While specific kinetic studies on the direct esterification to form this compound are not extensively detailed in the provided search results, the synthesis of this compound can be achieved through the esterification of 5-hexenoic acid with methanol (B129727). prepchem.com One documented method involves refluxing 5-hexenoic acid in methanol with a catalytic amount of p-toluenesulfonic acid monohydrate for 40 hours, yielding this compound in 84% yield. prepchem.com
To understand the kinetics of such esterification reactions, analogous systems, like the esterification of oleic acid with methanol, are often studied. ekb.egacs.orgekb.eglidsen.comresearchgate.net These studies typically investigate the influence of various parameters on the reaction rate and conversion. ekb.egekb.eglidsen.com For instance, in the esterification of oleic and linoleic acids, factors such as reaction temperature, the amount of catalyst (e.g., sulfuric acid), and the molar ratio of methanol to fatty acid are crucial. ekb.egekb.eg In one study, a maximum conversion of 88% for oleic and linoleic acids was achieved at 68°C with a 40:1 methanol to fatty acid molar ratio and 2 wt.% sulfuric acid catalyst over a 30-minute reaction time. ekb.egekb.eg The reaction often follows a pseudo-homogeneous kinetic model. ekb.egekb.eg The activation energies for the esterification of linoleic and oleic acid have been reported as 43.42 and 45.51 kJ/mol, respectively. ekb.eg
The reaction is an equilibrium process, meaning the presence of water, a byproduct, can shift the equilibrium back towards the reactants, thus limiting the maximum achievable conversion. lidsen.com To enhance the yield of the methyl ester, methods for continuous water removal during the reaction are often employed. lidsen.com
Table 1: Parameters Affecting Esterification of Oleic and Linoleic Acids
| Parameter | Condition | Effect on Conversion |
|---|---|---|
| Methanol/FFA Molar Ratio | 40:1 | Maximum conversion of 88% achieved. ekb.egekb.eg |
| Temperature | 68°C | Optimal temperature for high conversion. ekb.egekb.eg |
| Catalyst Loading | 2 wt. % of FFA | Effective catalyst concentration. ekb.egekb.eg |
| Reaction Time | 30 minutes | Rapid initial conversion, slowing as equilibrium is approached. ekb.eg |
Hydroformylation Reactions with Related Methyl Pentenoates
Hydroformylation of unsaturated esters like this compound and its related isomers, the methyl pentenoates, is a significant reaction for producing valuable chemical intermediates. uni-rostock.deuva.nl This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond. The hydroformylation of methyl pentenoate isomers can yield methyl 5-formylpentanoate, a platform chemical for producing monomers for polyamides and polyesters. uni-rostock.de
The hydroformylation of methyl 3-pentenoate has been extensively studied, with a focus on achieving high regioselectivity towards the linear product, methyl 5-formylvalerate. uva.nl Platinum-based catalysts with ligands such as 1,1'-bis(diphenylphosphino)ferrocene (DPPF) have shown high regioselectivity (94%) for the linear aldehyde. uva.nl Rhodium-based catalysts are also employed for the hydroformylation of methyl pentenoates. uni-rostock.derwth-aachen.de The choice of ligands and reaction conditions is crucial for controlling the selectivity of the reaction. imperial.ac.uk For instance, in palladium-catalyzed carbonylation reactions of methyl pentenoates, phenylene-bridged diphobane ligands tend to favor aldehyde formation. imperial.ac.uk
Metathesis Reactions
This compound is a substrate for olefin metathesis reactions, a powerful tool for forming new carbon-carbon double bonds. google.comgoogle.comgoogleapis.com This includes cross-metathesis reactions, such as ethenolysis, where the double bond is cleaved and reformed with ethylene (B1197577). google.com Ethenolysis of unsaturated esters derived from seed oils can produce valuable alpha-olefins and alpha, omega-unsaturated esters. google.com For example, the ethenolysis of a fatty acid ester mixture containing a C16:1 component can produce this compound. d-nb.info
This compound itself can undergo cross-metathesis with other olefins. For instance, its reaction with 1-dodecene (B91753) or 11-docosene has been explored in the synthesis of the mosquito oviposition pheromone. google.comgoogleapis.com These reactions are typically catalyzed by ruthenium-based catalysts, such as Grubbs' catalysts. google.com
Polymerization Processes
In polymerization processes, controlling the molecular weight and molecular weight distribution of the resulting polymer is crucial for tailoring its physical, mechanical, and rheological properties to specific applications. This control is often achieved through the use of a chain transfer agent, a compound that can halt the growth of one polymer chain and initiate the formation of a new one. This compound has been identified as a compound that can function as a chain transfer agent in certain polymerization reactions.
The fundamental mechanism of chain transfer involves the termination of a propagating polymer radical (P•) by reaction with the chain transfer agent (CTA). This interaction deactivates the growing chain and generates a new radical from the CTA, which then initiates a new polymer chain. This process effectively regulates the average length of the polymer chains.
The efficacy of a chain transfer agent is quantified by its chain transfer constant (Cs). This constant represents the ratio of the rate of the chain transfer reaction to the rate of the chain propagation reaction. In polymerization systems like Ziegler-Natta catalysis, agents such as hydrogen or organoaluminum compounds like triethylaluminum (B1256330) (TEA) are common chain transfer agents. researchgate.netfree.frvot.pl The introduction of these agents typically leads to a decrease in the average molecular weight of the polymer. researchgate.netvot.plxpublication.com For instance, in ethylene polymerization, increasing the concentration of the chain transfer agent results in a lower polymer molecular weight. vot.plxpublication.com
While specific, detailed studies on the chain transfer constant of this compound are not broadly available in peer-reviewed literature, its function is understood through the principles of polymerization kinetics. The presence of the terminal double bond (C=C) and the methyl ester group in this compound provides sites for interaction within a catalytic polymerization system. In Ziegler-Natta polymerization, which proceeds via the Cossee-Arlman mechanism involving coordination of an olefin at a vacant site on the catalyst, a molecule like this compound can compete with the primary monomer for a position at the active center. free.frlibretexts.org
The effect of a chain transfer agent on polymer properties is significant. As the concentration of the agent increases, the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the polymer decrease. This relationship is a key tool for polymer chemists to produce materials with desired characteristics. The polydispersity index (PDI), which is the ratio of Mw to Mn, is also affected and provides insight into the breadth of the molecular weight distribution.
The following interactive table illustrates the typical effect of increasing the concentration of a chain transfer agent, such as this compound, on the molecular weight and polydispersity of a polymer like polyethylene (B3416737) in a hypothetical scenario.
Table 1: Illustrative Effect of a Chain Transfer Agent (CTA) on Polymer Properties
| CTA Concentration (mmol/L) | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI = Mw/Mn) |
| 0 | 350,000 | 1,750,000 | 5.0 |
| 2 | 280,000 | 1,344,000 | 4.8 |
| 4 | 210,000 | 945,000 | 4.5 |
| 6 | 150,000 | 630,000 | 4.2 |
| 8 | 100,000 | 390,000 | 3.9 |
This data is representative and serves to illustrate the established principles of chain transfer reactions in polymerization.
Applications in Advanced Materials and Chemical Synthesis
Building Block for Organic Synthesis
The bifunctional nature of methyl 5-hexenoate, with its reactive alkene and ester moieties, establishes it as a fundamental building block in organic chemistry. cymitquimica.com These functional groups provide two distinct points for chemical reactions, enabling the construction of more elaborate molecules through sequential or orthogonal chemical transformations. It is recognized as an essential starting material for synthesizing complex organic compounds, playing a role in academic research and industrial applications, including the development of potential pharmaceuticals and agrochemicals. cymitquimica.comsmolecule.com
As a foundational C6 synthon, this compound is employed as an intermediate in the creation of more intricate molecular structures. smolecule.com The presence of the terminal double bond allows for a variety of addition and modification reactions, such as hydrogenation, epoxidation, hydroformylation, and metathesis, while the ester group can be hydrolyzed, reduced, or converted into other functional groups like amides. This reactivity makes it a valuable precursor for a range of specialized chemicals. smolecule.com For instance, research has shown its utility in the synthesis of compounds like methyl (Z)-8-chlorooct-7-ene-5-ynoate, demonstrating its role in building longer carbon chains with specific functionalities. fishersci.fi Its unique structure is considered a valuable starting point for producing complex molecules that may exhibit specific biological activities. ontosight.ai
This compound is a key compound associated with the production of ω-hydroxyalkanoic acid derivatives, which are important monomers for the chemical industry, particularly in the production of polyesters and other polymers. rsc.orgresearchgate.net A significant application is observed in the chemical recycling of polyamides like nylon-6. Through a process involving depolymerization in supercritical methanol (B129727), nylon-6 is broken down into its monomer, caprolactam. rsc.org This monomer is then further converted into a mixture of valuable chemical intermediates, primarily methyl 6-hydroxycapronate (an ω-hydroxyalkanoic acid derivative) and this compound. rsc.orgresearchgate.net
Studies have shown that this reaction, typically conducted at high temperatures (e.g., 330 °C), results in a mixture where methyl 6-hydroxycapronate and this compound are the main final products. rsc.orgfsrj.org The ratio between these two compounds is often near 1:1 or 1.5:1. rsc.orgfsrj.org This process not only provides a method for recycling plastic waste but also yields this compound as a valuable co-product alongside the targeted ω-hydroxyalkanoic acid derivative.
| Compound Name | Role in Process |
|---|---|
| Caprolactam | Initial Depolymerization Product |
| N-Methylcaprolactam | Intermediate |
| Methyl 6-(N,N-dimethyl)aminocapronate | Intermediate |
| Methyl 6-hydroxycapronate | Final Product (ω-Hydroxyalkanoic Acid Derivative) |
| This compound | Final Product |
| Methyl 6-methoxycapronate | Final Product |
Synthesis of Complex Molecules and Materials
Precursors for Chiral Building Blocks and Lactones
The six-carbon backbone of this compound makes it a suitable precursor for the synthesis of various chiral molecules, which are compounds with a specific three-dimensional arrangement that is crucial for applications in pharmaceuticals and materials science. Its functional groups can be stereoselectively modified to introduce chirality, leading to the formation of valuable chiral building blocks and lactones. nih.gov
In the total synthesis of complex natural products like photosynthetic hydroporphyrins (e.g., bacteriochlorophyll (B101401) a), the precise installation of stereocenters is critical. rsc.orgrsc.org Key building blocks for these large macrocycles are chiral dihydrodipyrrins, which are constructed from smaller, chiral pyrroline (B1223166) units. rsc.org Research has identified chiral hex-5-yn-2-ones as valuable precursors to these essential pyrroline units. rsc.orgrsc.org
These chiral hexynones are densely functionalized molecules, often containing multiple stereocenters within a six-carbon scaffold. rsc.org While syntheses of these targets often start from other chiral materials, the C6 backbone is a fundamental structural element. Precursors like this compound or the related methyl 5-hexynoate fishersci.fi represent ideal starting frameworks for the elaboration into these complex chiral synthons. The synthesis involves creating a 1-hydroxyhex-5-yn-2-one scaffold with the required stereocenters, which is then further functionalized. rsc.orgrsc.org
| Compound Name | Key Structural Features |
|---|---|
| (3R,4R)-1,1-dimethoxy-3-ethyl-4-methylhex-5-yn-2-one | Precursor for Ring B of Bacteriochlorophyll a |
| Chiral 1-hydroxyhex-5-yn-2-one derivatives | Scaffold with two stereocenters and a protected hydroxy group |
| Semisynthetic chiral hexynone with a phytyl substituent | Near-universal precursor for Ring D of hydroporphyrins |
Chiral lactones are important structural motifs found in many natural products, including pheromones and compounds with medicinal properties. researchgate.netresearchgate.net Asymmetric allylboration is a powerful method for their synthesis, allowing for the creation of chiral centers with high enantiomeric excess. researchgate.net A general and effective route to chiral ω-allyl and ω-propyl lactones involves the asymmetric allylboration of formyl esters (compounds containing both an aldehyde and an ester group). researchgate.net
This compound can serve as a precursor in such syntheses. The ester group can be reduced to the corresponding aldehyde, 5-hexenal, which can then undergo asymmetric allylboration. Alternatively, the terminal alkene of this compound can be transformed (e.g., via hydroformylation) to introduce an aldehyde, creating a formyl ester substrate. The subsequent reaction with a chiral allylborane reagent, such as B-allyldiisopinocampheylborane, generates a homoallylic alcohol with a new stereocenter. researchgate.net This intermediate can then undergo cyclization to form a chiral lactone. This strategy has been successfully applied to synthesize natural lactones like (R)-(-)-massoia lactone and (R)-(+)-goniothalamin. researchgate.net
Theoretical and Computational Studies
Quantum Chemical Calculations for Conformational Analysis
Quantum chemical calculations are essential for identifying the stable conformations of a molecule and understanding its structural flexibility. For esters like methyl 5-hexenoate, the conformational landscape is primarily determined by the rotation around several single bonds.
While specific conformational analysis studies on this compound are not widely published, extensive research on its saturated analog, methyl hexanoate (B1226103) , offers significant insights into the methodologies and expected outcomes. The conformational analysis of methyl hexanoate has been performed using Møller-Plesset perturbation theory of the second order (MP2) with Pople's 6-311++G(d,p) basis set. mdpi.com This level of theory is chosen for its reliable performance in similar investigations. ambeed.comrsc.org
The analysis of methyl hexanoate, which involves creating hundreds of starting geometries by systematically rotating dihedral angles, has identified two primary conformers in the gas phase. mdpi.com These conformers were characterized using molecular jet Fourier-transform microwave spectroscopy, supported by quantum chemical calculations. mdpi.com The two assigned conformers possess different symmetries: one has Cₛ symmetry, and the other has C₁ symmetry, where the γ-carbon of the hexyl chain is in a gauche orientation relative to the carbonyl bond. mdpi.com
| Conformer | Symmetry | Relative Energy (kJ/mol) | Key Dihedral Angle (γ-carbon relation to C=O) | Computational Method |
|---|---|---|---|---|
| I | Cₛ | 0 (most stable) | anti | MP2/6-311++G(d,p) |
| II | C₁ | Higher | gauche | MP2/6-311++G(d,p) |
This type of exhaustive computational study allows for the identification of the most stable geometries and provides a basis for understanding the molecule's behavior in different environments. For this compound, the presence of the C=C double bond would introduce additional rigidity and potentially different stable conformers compared to its saturated analog.
Molecular Modeling and Adsorption Energy Calculations
Molecular modeling is crucial for studying how molecules interact with surfaces, such as catalysts. Adsorption energy calculations can quantify the strength of these interactions and help elucidate reaction mechanisms.
A sophisticated hybrid multilevel quantum method was employed to investigate these interactions. This approach combines density functional theory with dispersion corrections (DFT-D3) for the periodic zeolite system, MP2 for the reaction site cluster, and coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) for the reacting molecules. rsc.org This hierarchical approach ensures high accuracy for the calculated energies. rsc.org The calculations revealed that the promoter adsorbs with its carbonyl group interacting with the Brønsted acid site. rsc.org
| Molecule | Adsorption Energy (kJ/mol) | Computational Method Insight |
|---|---|---|
| Methanol (B129727) | -86 | Calculations show methyl n-hexanoate binds more strongly than methanol to the zeolite's Brønsted acid sites. |
| Methyl n-hexanoate | -286 |
These findings are consistent with in-situ FT-IR and solid-state NMR spectroscopic studies, which confirm that methyl n-hexanoate can rapidly titrate the Brønsted acid sites and binds more strongly than methanol. mdpi.com This strong adsorption is a key factor in its ability to promote the methanol-to-DME reaction. mdpi.comrsc.org
Kinetic Modeling of Reaction Mechanisms
Kinetic modeling is used to simulate complex chemical processes like combustion and oxidation, providing detailed insights into reaction pathways and product formation.
While a complete kinetic model for this compound is not established, extensive work has been done on its saturated analog, methyl hexanoate , which serves as a biodiesel surrogate. acs.orgresearchgate.net The oxidation of methyl hexanoate has been studied experimentally in jet-stirred reactors and modeled using a detailed chemical kinetic reaction mechanism involving 435 species and 1875 reversible reactions. acs.orgresearchgate.net This model successfully simulates the three distinct oxidation regimes observed for large hydrocarbons: the cool flame, negative temperature coefficient (NTC), and high-temperature oxidation regions. researchgate.net The main reaction pathways for methyl hexanoate oxidation show strong similarities to those of n-alkanes. researchgate.net
Furthermore, kinetic models for the oxidation of other methyl esters, including methyl heptanoate (B1214049) and methyl decanoate, have been developed using automatic generation software like EXGAS. nih.gov This software defines new reactions and rate parameters specific to the ester functional group. nih.gov
For unsaturated esters, research on isomers like methyl-3-hexenoate provides insight into the influence of the C=C double bond on combustion chemistry. researchgate.net A detailed kinetic model for methyl-3-hexenoate has been developed and validated against experimental data from shock tubes and jet-stirred reactors. researchgate.net Additionally, a study focusing on the production of This compound from δ-hexalactone over metal oxide catalysts has proposed reaction pathways involving a ring-opening transesterification to form a methyl 5-hydroxyhexanoate (B1262163) intermediate. researchgate.net
The development of these complex kinetic models is critical for understanding and predicting the combustion behavior of biodiesel fuels, where esters like this compound are important components.
Environmental Fate and Degradation Mechanisms of Methyl 5 Hexenoate
The environmental fate of methyl 5-hexenoate, an unsaturated ester, is governed by its susceptibility to biological and chemical degradation processes. While specific experimental studies on this compound are limited, its environmental behavior can be largely understood through data from environmental estimation models and by analogy to structurally similar compounds, such as other fatty acid methyl esters (FAMEs). Publicly available safety data sheets frequently note that experimental data on persistence, degradability, and mobility for this specific compound are unavailable. cpachem.com
Biological Interactions and Applications Non Dosage Focused
Investigation of Biological Activities of Derivatives
Research has been conducted on derivatives of methyl hexanoate (B1226103), specifically methyl-5-(hydroxyimino)-3-(aryl-substituted)hexanoates, to evaluate their biological efficacy. eurjchem.com These studies provide insights into how structural modifications of the methyl hexanoate backbone can lead to significant biological activities.
The antioxidant potential of synthesized ketoxime beta-aryl methyl hexanoate derivatives (7a-l) has been evaluated. eurjchem.comresearchgate.net In a study, these compounds were assessed for their ability to scavenge free radicals. researchgate.net One compound in particular, 6b, demonstrated more potent antioxidant properties than the standard, ascorbic acid, with IC₅₀ values of 5.71 ± 2.29 μg/ml in the DPPH assay and 4.12 ± 0.5 μg/ml in the ABTS assay. researchgate.net Another study on chromenyl derivatives, including a hexanoate moiety, showed comparable radical scavenging activities to α-tocopherol, with IC₅₀ values around 0.6–0.7 mg/mL. researchgate.net Similarly, nitrohydroxytyrosyl hexanoate has been synthesized and shown to possess antioxidant activity, which is influenced by the length of the acyl chain. mdpi.comacs.org
Table 1: Antioxidant Activity of Selected Derivatives This table is interactive. Click on the headers to sort.
| Compound/Derivative | Assay | IC₅₀ Value | Source |
|---|---|---|---|
| Compound 6b (hydroxamic acid derivative) | DPPH | 5.71 ± 2.29 µg/mL | researchgate.net |
| Compound 6b (hydroxamic acid derivative) | ABTS | 4.12 ± 0.5 µg/mL | researchgate.net |
| Chromenyl derivative 1 | DPPH/ABTS | ~0.6-0.7 mg/mL | researchgate.net |
The same series of methyl-5-(hydroxyimino)-3-(aryl-substituted)hexanoate derivatives (7a-l) was investigated for anti-inflammatory properties. eurjchem.com The study revealed that compounds 7c, 7f, 7i, and 7l exhibited excellent anti-inflammatory activity, with low IC₅₀ values at micromolar concentrations that were superior to the reference drug, diclofenac. eurjchem.comresearchgate.net The anti-inflammatory effects of flavonoids and other natural compounds containing hexanoate structures are often attributed to the suppression of inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines by inhibiting enzymes such as iNOS and COX-2. nih.gov For instance, certain chromenyl derivatives with a hexanoate side chain demonstrated significantly higher anti-5-lipoxygenase activity (IC₅₀ 0.76–0.82 mg/mL) than ibuprofen (B1674241) (IC₅₀ 0.93 mg/mL). researchgate.net
Table 2: Anti-inflammatory Activity of Methyl-5-(hydroxyimino)-3-(aryl-substituted)hexanoate Derivatives This table is interactive. You can filter the data by derivative.
| Derivative | Activity Compared to Diclofenac | Source |
|---|---|---|
| 7c | Excellent, lower IC₅₀ | eurjchem.comresearchgate.net |
| 7f | Excellent, lower IC₅₀ | eurjchem.comresearchgate.net |
| 7i | Excellent, lower IC₅₀ | eurjchem.comresearchgate.net |
The in vitro antibacterial activity of the synthesized methyl-5-(hydroxyimino)-3-(aryl-substituted)hexanoate derivatives (7a-l) was tested against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. eurjchem.com While most of the synthesized compounds were evaluated, the study highlighted that against E. coli, compounds 7b, 7c, 7j, 7k, and 7l demonstrated moderate activity. eurjchem.com Other research into different classes of compounds, such as ent-kaurene-type diterpenoid derivatives, has also shown that structural modifications can confer antibacterial activity against a range of microorganisms. eurjchem.com
The cytotoxic potential of hexanoate derivatives has been explored against various human cancer cell lines. In one study, a series of terpene esters were synthesized, and the hexanoate derivative of betulinic acid (compound 2a) was found to be the most active. scielo.brscielo.br It inhibited the growth of HCT-116 (colon adenocarcinoma), SF-295 (glioblastoma), and OVCAR-8 (ovarian carcinoma) cell lines by more than 70% at a concentration of 25 µg/mL. scielo.br Further testing established its IC₅₀ values against a panel of cell lines, demonstrating significant cytotoxic potential. scielo.brscielo.br The cytotoxic activities of the methyl-5-(hydroxyimino)-3-(aryl-substituted)hexanoate derivatives were also assessed against A549 lung cancer cells using an MTT assay. eurjchem.com
Table 3: Cytotoxic Activity of Betulinic Acid Hexanoate Derivative (2a) This table is interactive. Click on the headers to sort.
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| HCT-116 | Colon Adenocarcinoma | 9.50 | 17.12 | scielo.brscielo.br |
| SF-295 | Glioblastoma | 17.43 | 31.41 | scielo.brscielo.br |
| HL-60 | Leukemia | 10.11 | 18.22 | scielo.br |
Antibacterial Properties
Molecular Docking Studies of Interaction Mechanisms
To understand the mechanisms behind the observed biological activities, molecular docking studies have been performed on methyl hexanoate derivatives. eurjchem.compaperbuzz.org For the methyl-5-(hydroxyimino)-3-(aryl-substituted)hexanoate derivatives, docking studies were used to investigate the interaction between the most active anti-inflammatory and antibacterial compounds and their potential protein targets. eurjchem.com Specifically, the interaction mechanism of molecules 7c and 7g was studied with the Gram-negative bacterial target E. coli DNA gyrase B (PDB ID: 4DUH). eurjchem.com These computational simulations help elucidate the binding modes and affinities of the derivatives within the active sites of enzymes or receptors, providing a rationale for their biological effects and guiding future structural modifications for enhanced potency. eurjchem.comuomphysics.netresearchgate.net
Use as a Biodiesel Surrogate in Combustion Studies
Methyl 5-hexenoate, along with other unsaturated methyl esters like methyl-3-hexenoate, serves as a valuable surrogate for studying biodiesel combustion. researchgate.net Biodiesel is composed of a mixture of long-chain saturated and unsaturated fatty acid methyl esters. researchgate.net Due to this complexity, researchers use simpler molecules, or surrogates, that represent the essential chemical features of the real fuel to develop and validate detailed chemical kinetic models.
Unsaturated esters like this compound are crucial components of these surrogate mixtures because the presence and position of the C=C double bond significantly influence combustion properties, such as ignition delay times and soot formation. researchgate.netresearchgate.net Studies have used this compound and related compounds to investigate autoignition characteristics and to refine kinetic mechanisms that can accurately predict the combustion behavior of real biodiesel fuels in engines. researchgate.netsigmaaldrich.com These models are essential tools for designing more efficient and cleaner combustion engines. researchgate.net
Application in Flavor Release Studies (for related methyl hexanoate)
The release of flavor compounds from a food matrix is a critical factor in the sensory perception of food. frontiersin.org The process is influenced by the complex interactions between flavor molecules and the major components of the food, such as lipids, carbohydrates, and proteins. frontiersin.orgeuropa.eu Methyl hexanoate, a fruity-smelling ester, has been utilized in studies to understand these interactions and the factors that govern flavor release, particularly in emulsion systems. acs.orgsigmaaldrich.com
Research has shown that the type of fat in a food emulsion significantly affects the release of methyl hexanoate. acs.org In a study comparing flavor release from emulsions made with hydrogenated palm kernel oil (a vegetable fat) and anhydrous milk fat (an animal fat), the release of esters, including methyl hexanoate, was found to be higher in emulsions containing vegetable fat. acs.org This difference is attributed to the varying compositions of fatty acids and triacylglycerols in the fats, which in turn affects their melting behavior and interaction with the flavor compounds. acs.org
Temperature is another crucial variable influencing the release of volatile compounds like methyl hexanoate. researchgate.net An increase in temperature generally leads to a higher release of the flavor compound from the food matrix into the headspace. researchgate.net
The hydrophobicity of the flavor compound itself plays a significant role in its retention and release from the food matrix. acs.org The interactions between the flavor compound and the food components, such as adsorption, entrapment in microregions, complexation, and hydrogen bonding, determine its volatility and perception. upm.edu.my Carbohydrates, for instance, can reduce the diffusion of flavor molecules by increasing the viscosity of the system or through specific binding interactions. upm.edu.my
Detailed research findings have quantified the release of methyl hexanoate under different conditions, as illustrated in the following tables.
Table 1: Flavor Release of Methyl Hexanoate (MH) from Different Emulsions at Various Temperatures
Data sourced from a study on the effect of fat nature and aroma compound hydrophobicity on flavor release. researchgate.net
Table 2: Factors Affecting Flavor Release from Food Matrices
Future Research Directions and Emerging Applications
Novel Catalytic Systems for Sustainable Production
The sustainable production of methyl 5-hexenoate is a key area of research, with a focus on developing novel catalytic systems that are both efficient and environmentally benign.
One promising approach involves the use of metal oxide catalysts for the selective production of this compound from δ-hexalactone (DHL), a six-membered ring lactone. researchgate.netresearchgate.net Studies have shown that a 15 wt% Cs/SiO2 catalyst can achieve a selectivity of 55% to this compound. researchgate.netresearchgate.net This method represents a significant step towards valorizing biomass-derived platform molecules. The proposed reaction pathway involves the ring-opening transesterification of DHL with methanol (B129727) to produce methyl 5-hydroxyhexanoate (B1262163), which is then dehydrated to form this compound. researchgate.net
Another innovative route to this compound is through the depolymerization of polyamides like nylon-6 using supercritical methanol. rsc.org This process not only offers a method for recycling plastics but also converts them into valuable chemicals, including this compound and methyl 6-hydroxycapronate. rsc.org This approach is economically attractive as the resulting ω-hydroxyalkanoic acid derivatives have a significantly higher market value than the original monomer. rsc.org
Furthermore, the development of robust ruthenium-based catalysts has enabled the efficient hydrogenation of CO2 to methanol, which can then be used in situ for the condensation with carboxylic acids to form methyl esters. rsc.org This provides a potential pathway for producing this compound from carbon dioxide, a greenhouse gas. rsc.org
Expansion of Derivatization Strategies for Advanced Functionalities
The terminal double bond and ester functionality of this compound make it an ideal starting material for a wide range of derivatization reactions, leading to the synthesis of molecules with advanced functionalities.
Metathesis Reactions: Cross-metathesis is a powerful tool for carbon-carbon bond formation. For instance, the cross-metathesis of this compound with 1-dodecene (B91753) or 11-docosene has been explored for the synthesis of the mosquito oviposition pheromone, (5R,6S)-6-acetoxy-5-hexadecanolide. google.comgoogle.com Similarly, cross-metathesis with 1-hexene (B165129) can produce 5-decenoic acid, a precursor to E-5-decenyl acetate, the major component of the peach twig borer pheromone. google.comgoogle.com
Hydroformylation: The hydroformylation of the terminal alkene in this compound offers a route to valuable difunctionalized molecules. Selective hydroformylation can lead to the formation of methyl 5-formylvalerate, a precursor to ε-caprolactam, a key monomer for nylon-6 production. researchgate.netresearchgate.net Research into supramolecular control of catalyst selectivity in hydroformylation has shown that it is possible to achieve high regioselectivity for the linear aldehyde product. uva.nl
Hydrosilylation: The reaction of this compound with silanes, such as triethylsilane, in the presence of rhodium catalysts leads to the selective anti-Markovnikov hydrosilylation of the terminal alkene. rsc.org This provides a pathway to organosilicon compounds with potential applications in materials science and organic synthesis.
Other Derivatizations: The ester group can be reduced to an alcohol, providing access to 5-hexen-1-ol, another versatile building block. Furthermore, the double bond can be subjected to various other transformations, including epoxidation and polymerization. rsc.org
In-depth Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing processes and designing new, more efficient synthetic routes. Advanced spectroscopic and computational techniques are invaluable tools in this endeavor.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the structure of this compound and its derivatives. In-situ NMR studies have been used to monitor reactions in real-time, providing insights into reaction kinetics and intermediate formation. mdpi.com For example, in-situ NMR has been employed to study the promotion of methanol dehydration to dimethyl ether by methyl hexanoate (B1226103). mdpi.com
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify functional groups present in the molecule, such as the C=O stretch of the ester and the C=C stretch of the alkene. In-situ FT-IR has been utilized to study the adsorption of methyl hexanoate on catalyst surfaces, revealing details about the interaction between the ester and the active sites. mdpi.com
Mass Spectrometry (MS): High-resolution mass spectrometry is essential for verifying the molecular weight of this compound and its products. Techniques like molecular-beam mass spectrometry (MBMS) with single-photon ionization are being used to investigate the complex chemistry of methyl hexanoate oxidation at various temperatures. acs.org
Computational Techniques:
Quantum Chemistry Calculations: These calculations can provide valuable information about the electronic structure, geometry, and energetics of molecules and transition states. mdpi.com They are used to predict reaction pathways and understand the factors that control selectivity. For example, thermochemistry calculations have been used to understand the equilibrium of lactone transesterification reactions. researchgate.net
Kinetic Modeling: Detailed chemical kinetic models are being developed to simulate the combustion of methyl esters, including methyl hexanoate. nsc.ruosti.gov These models help in understanding the complex reaction networks and identifying key reaction pathways.
Exploration in Green Chemistry and Sustainable Processes
The principles of green chemistry, which aim to minimize or eliminate the use and generation of hazardous substances, are central to the future of chemical manufacturing. kahedu.edu.inopcw.orgwiley-vch.de this compound is well-positioned to play a significant role in this transition due to its potential to be derived from renewable resources and its utility in sustainable processes.
The use of supercritical fluids, such as supercritical methanol for polyamide recycling and supercritical carbon dioxide as a solvent for reactions like olefin metathesis, represents a greener alternative to conventional organic solvents. rsc.orgd-nb.inforesearchgate.net The development of biocatalytic methods, for instance, the use of ketoreductases for the stereoselective reduction of related ketoesters, offers a more sustainable and efficient approach to producing chiral molecules. researchgate.net
Furthermore, the concept of atom economy, a key principle of green chemistry, is being applied to reactions involving this compound. kahedu.edu.in Metathesis and hydroformylation reactions, when optimized, can exhibit high atom economy, minimizing waste generation. The drive towards solventless processes and the use of renewable energy sources like microwaves are also being explored in the context of reactions involving this compound and related compounds. kahedu.edu.in
Development of this compound as a Versatile Platform Molecule
A platform molecule is a bio-based chemical that can be converted into a wide range of value-added products. csic.es this compound has the potential to emerge as a key platform molecule due to its versatile chemical structure and its accessibility from renewable feedstocks.
Its ability to be transformed into various difunctional and long-chain molecules through reactions like hydroformylation, metathesis, and hydrogenation makes it a valuable intermediate for the synthesis of polymers, lubricants, surfactants, and specialty chemicals. rsc.orgresearchgate.net The development of integrated processes that combine the extraction of lipids from biomass with their catalytic upgrading to molecules like this compound further enhances its potential as a platform molecule in a biorefinery context. d-nb.info
The coupling of biological and chemical catalysis is a promising strategy for converting biomass into valuable chemicals. researchgate.net In this paradigm, microorganisms could be engineered to produce precursors to this compound, which could then be converted to the final product and its derivatives using efficient chemical catalysts. This integrated approach would pave the way for a sustainable and economically viable chemical industry based on renewable resources.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
